2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline;dihydrochloride

Description

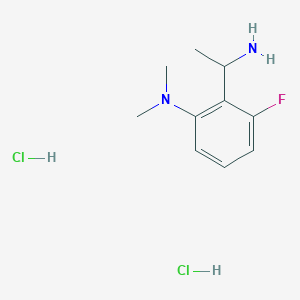

Chemical Structure: The compound features a benzene ring substituted with a fluorine atom at position 3, an N,N-dimethylamino group at position 1, and a 1-aminoethyl group at position 2. The dihydrochloride salt enhances its solubility and stability for pharmacological or synthetic applications .

Properties

IUPAC Name |

2-(1-aminoethyl)-3-fluoro-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2.2ClH/c1-7(12)10-8(11)5-4-6-9(10)13(2)3;;/h4-7H,12H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIILTYDGZICPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)N(C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline;dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting 3-fluoroaniline is alkylated with ethylene oxide to introduce the aminoethyl group.

Methylation: Finally, the compound is methylated using dimethyl sulfate to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores.

- Antipsychotic Activity : Recent studies have highlighted the compound's efficacy as an agonist for Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in the modulation of dopaminergic activity and offers potential therapeutic benefits in treating schizophrenia. In vivo tests demonstrated notable effects on MK-801-induced hyperactivity in rats, suggesting its role in managing symptoms related to psychotic disorders .

- Inhibitory Effects on Kinases : The compound has also been evaluated for its ability to inhibit specific tyrosine kinases related to cancer progression, particularly Bcr-Abl and PDGFR kinases. This inhibition is crucial in developing targeted therapies for chronic myelogenous leukemia (CML) and other malignancies .

Materials Science

2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline; dihydrochloride is utilized in synthesizing advanced materials, particularly polymers and coatings.

- Polymer Synthesis : The compound serves as a building block for synthesizing various polymeric materials. Its amine functional group allows for reactions that can modify polymer properties, enhancing their mechanical strength and thermal stability .

- Coating Applications : The compound's unique fluorine substitution provides hydrophobic characteristics, making it suitable for developing protective coatings that resist water and chemical exposure.

Analytical Chemistry

The compound is employed in analytical methods due to its reactivity and ability to form stable complexes with various analytes.

- Chromatographic Techniques : It has been applied in high-performance liquid chromatography (HPLC) as a derivatizing agent for amines, improving the detection limits and resolution of complex mixtures .

- Staining Techniques : In histochemistry, 2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline; dihydrochloride has been used in staining protocols to visualize sulfated glycoproteins in tissue samples, aiding in the study of various biological processes .

Case Study 1: Antipsychotic Research

A study conducted by researchers at a leading university explored the effects of 2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline; dihydrochloride on rodent models exhibiting psychotic symptoms. The results indicated a significant reduction in hyperactivity and anxiety-like behaviors, correlating with increased TAAR1 activity.

Case Study 2: Cancer Therapeutics

In a collaborative study between pharmaceutical companies, the compound was tested against various cancer cell lines. Results demonstrated that it effectively inhibited cell proliferation at low micromolar concentrations, highlighting its potential as a lead compound for developing new anti-cancer therapies.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline;dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₆Cl₂FN₂

- Molecular Weight : 237.17 g/mol (as inferred from analogous compounds in ).

- Chirality: Enantiomeric forms (R/S) are possible due to the aminoethyl group; synthesis protocols may yield racemic mixtures or specific stereoisers .

- Applications : Primarily used as a building block in organic synthesis, particularly for fluorinated aromatic amines in drug discovery .

Comparison with Structurally Similar Compounds

3-Fluoro-N,N-dimethylaniline

- Structure: Lacks the 1-aminoethyl group at position 2.

- Synthesis : Prepared via fluorination of 3-bromo-N,N-dimethylaniline using metal fluorides and Pd catalysts (e.g., AdBrettPhos-based systems) .

- Lower molecular weight (169.21 g/mol vs. 237.17 g/mol). Primarily a precursor for fluorinated aromatic systems rather than a bioactive intermediate .

2-[(Dimethylamino)methyl]aniline Hydrochloride

- Structure: Contains a dimethylaminomethyl group (-CH₂N(CH₃)₂) at position 2 instead of the aminoethyl (-CH₂NH₂) group.

- Key Differences :

Y-27632 Dihydrochloride

- Structure: Trans-4-(1-aminoethyl)-N-(4-pyridinyl)cyclohexanecarboxamide dihydrochloride.

- Key Differences :

DAPI Dihydrochloride

- Structure: 4',6-diamidino-2-phenylindole dihydrochloride, with amidine groups for DNA binding.

- Key Differences: Planar indole structure enables intercalation into DNA/RNA. Fluorescent properties (Ex/Em: 358/454 nm) absent in the target compound .

Levocetirizine Dihydrochloride

- Structure : A piperazine-containing antihistamine with a chlorophenyl-benzyl group and ethoxyacetic acid chain.

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Key Distinctions

- Synthetic Utility: The target compound’s fluorine and aminoethyl groups make it a versatile intermediate for introducing fluorinated motifs in drug candidates, contrasting with simpler analogs like 3-fluoro-N,N-dimethylaniline .

- Chirality Impact: Enantiomers (e.g., R vs. S in ) may exhibit divergent biological activities, a critical consideration absent in non-chiral analogs like DAPI .

- Pharmacological Relevance : While Y-27632 and levocetirizine are bioactive, the target compound’s smaller size and lack of complex heterocycles limit direct therapeutic use, emphasizing its role in synthesis .

Biological Activity

2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline; dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, often classified within the category of substituted anilines, has implications in pharmacology and medicinal chemistry, particularly in relation to its interaction with various biological targets. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₁H₁₅Cl₂F₁N₂

- Molecular Weight : 247.07 g/mol

The biological activity of 2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline is primarily attributed to its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. The compound acts as a potential agonist for various receptors, influencing neurotransmission and metabolic processes.

Key Mechanisms:

- Fluoro Group Influence : The presence of a fluorine atom enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes.

- Aminoethyl Side Chain : This moiety may facilitate interactions with specific receptor sites, enhancing binding affinity and selectivity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including but not limited to:

- Neurotransmitter Modulation : It has been shown to interact with trace amine-associated receptor 1 (TAAR1), which plays a role in regulating dopaminergic signaling pathways. Studies have demonstrated efficacy in animal models related to schizophrenia, suggesting potential therapeutic applications in psychiatric disorders .

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Case Studies

-

Schizophrenia Model :

In a study involving MK-801-induced hyperactivity in rats, administration of 2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline resulted in significant reductions in hyperactive behaviors, indicating its potential as a therapeutic agent for managing symptoms associated with schizophrenia . -

Oxidative Stress Assessment :

A recent study assessed the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated a dose-dependent decrease in free radical levels, supporting its potential use as an antioxidant .

Q & A

Q. How to design derivatives to enhance blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.